![molecular formula C11H15NO4S B029768 [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester CAS No. 146698-94-4](/img/structure/B29768.png)
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of sulfonamide derivatives, including compounds similar to "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester," have been a subject of interest due to their diverse chemical and biological properties. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules and materials with unique properties.
Synthesis Analysis
The synthesis of compounds similar to "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester" often involves Heck-mediated reactions or direct sulfonation followed by esterification or amidation. For example, a Heck-mediated synthesis has been employed to create [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, demonstrating the versatility of palladium-catalyzed coupling reactions in synthesizing complex molecules (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an alkyl or aryl group, which significantly influences their physical and chemical properties. Techniques such as IR, NMR, and mass spectroscopy are commonly used to confirm the structures of synthesized compounds, ensuring the desired modifications on the molecular scaffold have been achieved (Gein et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds like "[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester" often exploit the reactivity of the sulfonamide group. These compounds participate in various chemical transformations, including cyclization reactions, which are pivotal in synthesizing heterocyclic compounds. The ability to undergo such reactions highlights their utility in organic synthesis (Takahashi et al., 1985).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
One study discusses the Heck-mediated synthesis, which includes the use of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester or its derivatives in the synthesis of naphtho[2,1-f]isoquinolines. This process involves a Heck coupling reaction, indicating the compound's role in facilitating complex chemical syntheses (Pampín et al., 2003).
Building Blocks for Pharmaceutical Compounds
Another study highlights the use of compounds similar to [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester as building blocks for renin inhibitors, which are significant in pharmaceutical applications. The study specifically mentions the enantioselective hydrolysis of related compounds for generating these building blocks (Doswald et al., 1994).
Preparation of Derivatives
In the synthesis of 1-Phenylsulfonylcyclopropanecarboxylic Acid Derivatives, compounds like [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester are used. These derivatives have potential applications in various chemical and pharmaceutical processes (Takahashi et al., 1985).
Chemical Reactions and Transformations
Several studies illustrate the role of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester or related compounds in chemical reactions. For instance, its involvement in reactions leading to analgesic and anti-inflammatory agents, indicating its utility in the development of new pharmaceuticals (Gokulan et al., 2012).
Catalytic Systems
The compound is also involved in catalytic systems, as shown in the additive-free catalytic hydrogenation of esters to alcohols. This research demonstrates the compound’s application in improving efficiency and selectivity in catalytic processes (Yuwen et al., 2017).
Eigenschaften
IUPAC Name |
benzyl N-(2-methylsulfonylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZPEWCCUWBQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

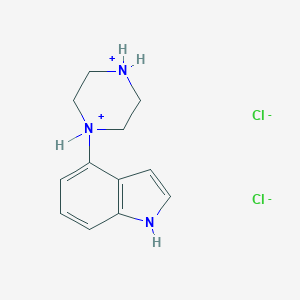

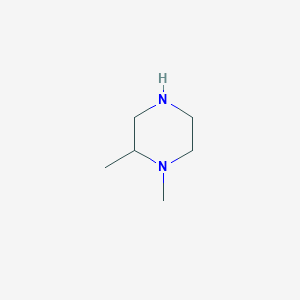



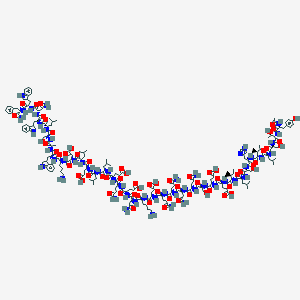
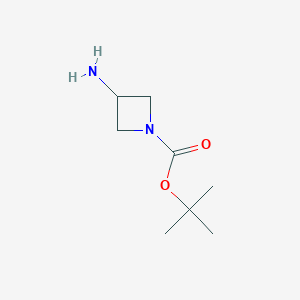
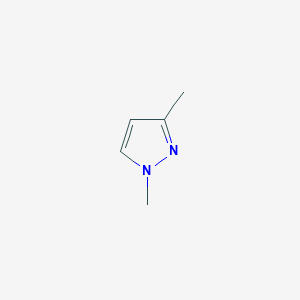
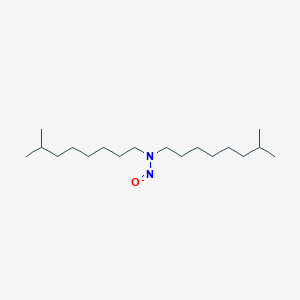
![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)
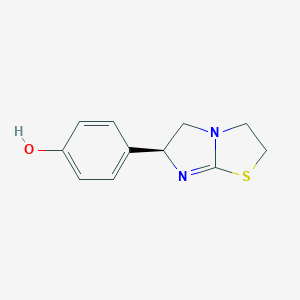
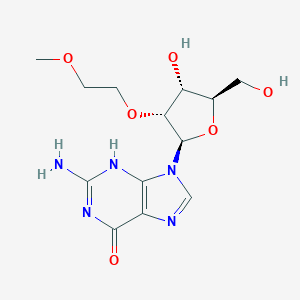
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)